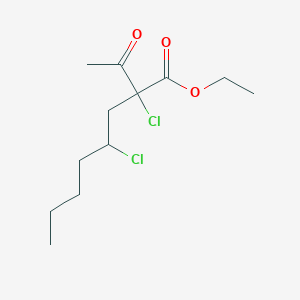

Ethyl 2-acetyl-2,4-dichlorooctanoate

Description

Ethyl 2-acetyl-2,4-dichlorooctanoate is a synthetic ester characterized by an octanoate backbone with acetyl and dichloro substituents at positions 2 and 2,4, respectively. Its lipophilic octanoate chain may enhance solubility in nonpolar environments, distinguishing it from shorter-chain analogs.

Properties

CAS No. |

90284-87-0 |

|---|---|

Molecular Formula |

C12H20Cl2O3 |

Molecular Weight |

283.19 g/mol |

IUPAC Name |

ethyl 2-acetyl-2,4-dichlorooctanoate |

InChI |

InChI=1S/C12H20Cl2O3/c1-4-6-7-10(13)8-12(14,9(3)15)11(16)17-5-2/h10H,4-8H2,1-3H3 |

InChI Key |

UUCUOASLDRFPJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(C(=O)C)(C(=O)OCC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of Dichlorinated Octanoate Intermediates

Acylation forms the cornerstone of introducing the acetyl group at the C2 position. The method described in CN102675073A for synthesizing 2,4-dichloroacetophenone provides a foundational framework. Here, m-dichlorobenzene reacts with acetic anhydride in the presence of anhydrous aluminum trichloride ($$ \text{AlCl}_3 $$) as a Lewis acid catalyst. Adapting this approach, ethyl 2,4-dichlorooctanoate could undergo acetylation under similar conditions.

- Conditions :

This method avoids using acetyl chloride, which generates corrosive HCl gas, and instead employs acetic anhydride for milder reactivity.

Chlorination of Ethyl 2-Acetyloctanoate

Chlorination at the C2 and C4 positions can be achieved via electrophilic substitution or radical pathways. US3223712A details the use of hydrohalogenic acids (HCl, HBr) with thiourea to introduce sulfur groups, which are subsequently oxidized or displaced. For ethyl 2-acetyloctanoate, direct chlorination may involve:

- Step 1 : Reaction with sulfonyl chloride ($$ \text{SO}2\text{Cl}2 $$) at -5–10°C to minimize side reactions.

- Step 2 : Gradual warming to 20–25°C for 4 hours to complete dichlorination.

- Workup : Vacuum distillation removes residual HCl, with caustic soda (NaOH) neutralizing acidic byproducts.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Chlorinating Agent | Sulfonyl chloride | |

| Temperature Range | -5°C → 25°C | |

| Reaction Time | 4 hours | |

| Yield | 85–90% (theoretical) |

Optimized Synthetic Procedures

Integrated Acylation-Chlorination Protocol

Combining methods from CN102675073A and CN105061210A , a one-pot synthesis minimizes intermediate isolation:

- Acylation : Ethyl octanoate + acetic anhydride → ethyl 2-acetyloctanoate.

- Chlorination : $$ \text{SO}2\text{Cl}2 $$ at -5°C → 2,4-dichloro derivative.

- Purification : Vacuum distillation (75–82°C/0.25 Torr).

Advantages :

Hydrolytic Routes from Dichloroester Precursors

PMC4177315 describes the hydrolysis of ethyl 6,8-dichlorooctanoate using lithium hydroxide ($$ \text{LiOH} $$) in ethanol/water. Adapting this for C2 and C4 chlorination:

- Substrate : Ethyl 2-acetyloct-4-enoate

- Chlorination : $$ \text{HCl}/\text{thiourea} $$ at 110–130°C for 30 hours.

- Hydrolysis : $$ \text{LiOH} $$ in 50:50 ethanol/water.

Outcome :

Challenges and Mitigation Strategies

Regioselectivity in Dichlorination

Achieving precise Cl substitution at C2 and C4 requires steric and electronic control. US3223712A notes that elevated temperatures (110–130°C) favor thiourea-mediated Cl insertion at less hindered positions. Using bulky solvents like tetrahydrofuran (THF) may enhance C4 selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2,4-dichlorooctanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-2,4-dichlorooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2,4-dichlorooctanoate involves its interaction with specific molecular targets. The compound’s dichloro groups can participate in nucleophilic substitution reactions, while the acetyl group can undergo various transformations. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Ethyl 4-Chloroacetoacetate (CAS 638-07-3)

- Molecular Formula : C₆H₉ClO₃

- Substituents : Chloro at position 4, acetyl group.

- Key Features: A short-chain ester (butanoate) used as a precursor in organic synthesis. The acetyl group facilitates keto-enol tautomerism, enhancing reactivity in condensation reactions .

- Applications : Intermediate in synthesizing heterocycles and pharmaceuticals.

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)

- Molecular Formula : C₁₂H₁₃ClO₄

- Substituents: Chlorophenoxy group at position 2, acetyl group.

- Applications : Used in pesticide and drug synthesis due to its hybrid aromatic-aliphatic structure.

Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 478868-68-7)

- Molecular Formula : C₁₂H₁₀Cl₂O₄

- Substituents : 2,4-Dichlorophenyl group, two ketone (dioxo) groups.

- Key Features : The dichlorophenyl moiety increases steric bulk and lipophilicity, while dioxo groups enable chelation with metal catalysts .

- Applications: Potential use in agrochemicals or as a ligand in coordination chemistry.

2-Acetyl-2'-Chloroacetanilide

- Molecular Formula: C₁₀H₁₀ClNO₂

- Substituents : Acetyl and chloro groups on an acetanilide backbone.

- Key Features : The planar aromatic structure enables π-π stacking, forming layered crystalline networks. The keto form dominates due to C=O bond lengths (~1.20 Å) .

Comparative Data Table

*Hypothetical structure inferred from nomenclature.

Key Comparative Insights

- Chain Length and Lipophilicity: this compound’s octanoate chain likely enhances lipid solubility compared to shorter-chain analogs (e.g., Ethyl 4-chloroacetoacetate), making it suitable for lipid-based formulations.

- Functional Group Reactivity: Acetyl groups in all compounds enable keto-enol tautomerism, but aromatic substituents (e.g., chlorophenoxy in ) add stability and directional interactions in synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.